10-methyl-7H-benzo[de]anthracen-7-one

Catalog No.
S15618134
CAS No.
M.F
C18H12O
M. Wt
244.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-methyl-7H-benzo[de]anthracen-7-one

Product Name

10-methyl-7H-benzo[de]anthracen-7-one

IUPAC Name

10-methylbenzo[a]phenalen-7-one

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

InChI

InChI=1S/C18H12O/c1-11-8-9-14-16(10-11)13-6-2-4-12-5-3-7-15(17(12)13)18(14)19/h2-10H,1H3

InChI Key

YVAKKJSIBQTQMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=CC=CC4=C3C2=CC=C4

10-Methyl-7H-benzo[de]anthracen-7-one is an organic compound belonging to the class of polycyclic aromatic ketones. It is characterized by a fused ring structure that includes a methyl group at the 10-position and a ketone functional group at the 7-position. The molecular formula for this compound is C18H12OC_{18}H_{12}O, and it has a molecular weight of approximately 250.29 g/mol. The compound exhibits unique photophysical properties, making it of interest in various scientific fields, including materials science and organic chemistry.

, including:

  • Oxidation: This compound can be oxidized to form quinonoid derivatives, which are often more reactive and can participate in further chemical transformations.
  • Reduction: The ketone group can be reduced to form corresponding alcohols or aliphatic hydrocarbons, depending on the reducing agent used.
  • Electrophilic Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions, allowing for the introduction of various substituents onto the aromatic system.

Research indicates that compounds similar to 10-methyl-7H-benzo[de]anthracen-7-one exhibit significant biological activities, including anti-cancer properties and fluorescence characteristics that make them useful in biological imaging applications. Specific studies have highlighted its potential as a fluorescent probe for pH-sensitive environments, indicating its utility in biological research and diagnostics .

The synthesis of 10-methyl-7H-benzo[de]anthracen-7-one can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves the acylation of a methyl-substituted anthracene derivative using an acyl chloride in the presence of a Lewis acid catalyst.
  • Cyclization Reactions: Various cyclization strategies can be employed to construct the fused ring system characteristic of benzo[de]anthracenes.
  • Methylation Reactions: Methylation of 7H-benzo[de]anthracen-7-one can be performed using methyl iodide in the presence of a base to yield 10-methyl-7H-benzo[de]anthracen-7-one.

These synthetic routes allow for the production of this compound with varying degrees of efficiency and yield.

10-Methyl-7H-benzo[de]anthracen-7-one finds applications in several areas:

  • Fluorescent Dyes: Due to its photophysical properties, it is used as a fluorescent dye in various imaging techniques.
  • Organic Electronics: Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
  • Chemical Sensors: The compound's sensitivity to environmental changes allows it to be utilized in sensors for detecting specific chemical species or changes in pH.

Studies exploring the interactions of 10-methyl-7H-benzo[de]anthracen-7-one with biological systems have shown that it can bind to various biomolecules, potentially affecting their function. Interaction studies often focus on its binding affinity with proteins or nucleic acids, which can reveal insights into its mechanism of action as a fluorescent probe or therapeutic agent.

Several compounds share structural similarities with 10-methyl-7H-benzo[de]anthracen-7-one. These include:

  • 7H-Benz[de]anthracen-7-one: Lacks the methyl group at position 10 but retains similar photophysical properties.
  • 4-Methyl-7H-benz[de]anthracen-7-one: Contains a methyl group at position 4, affecting its reactivity and fluorescence characteristics.
  • Benzanthrone: A simpler structure without the additional methyl group but similar in terms of being a polycyclic aromatic ketone.

Comparison Table

Compound NameStructural FeaturesUnique Properties
10-Methyl-7H-benzo[de]anthracen-7-oneMethyl at C10, ketone at C7Strong fluorescence, potential biological activity
7H-Benz[de]anthracen-7-oneKetone at C7Similar fluorescence but less reactive
4-Methyl-7H-benz[de]anthracen-7-oneMethyl at C4Different reactivity profile
BenzanthroneNo methyl substitutionUsed widely as a dye

This comparison highlights how structural variations influence the properties and applications of these compounds, emphasizing the uniqueness of 10-methyl-7H-benzo[de]anthracen-7-one within this chemical family.

XLogP3

4.7

Hydrogen Bond Acceptor Count

1

Exact Mass

244.088815002 g/mol

Monoisotopic Mass

244.088815002 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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